Product packaging for 7-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane(Cat. No.:CAS No. 2418731-80-1)

7-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane

Cat. No.: B2825380
CAS No.: 2418731-80-1
M. Wt: 143.186
InChI Key: SGYYCBJUXXULQP-UHFFFAOYSA-N
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Description

7-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane ( 2418731-80-1) is a spirocyclic chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . This structure is characterized by its spiro[3.5]nonane core, which incorporates both ether and amine functionalities, making it a valuable and versatile scaffold in drug discovery and organic synthesis . Spirocyclic scaffolds like the 7-azaspiro[3.5]nonane core are of significant interest in medicinal chemistry. They are frequently employed as rigid, three-dimensional frameworks that can improve the physicochemical properties and selectivity profiles of drug candidates . Research has demonstrated the application of related 7-azaspiro[3.5]nonane derivatives in the design and synthesis of novel therapeutics, such as potent GPR119 agonists investigated for their potential in diabetes treatment . Furthermore, diazaspiro compounds are recognized for their utility in creating selective ligands for G-protein coupled receptors (GPCRs), with applications in developing treatments for neurological disorders and reducing drug promiscuity at aminergic sites . The synthesis of related 2,5-dioxa-8-azaspiro[3.5]nonane derivatives has been detailed in patent literature, indicating established synthetic routes for these valuable chemotypes . This product is intended for research purposes as a key synthetic intermediate or building block. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B2825380 7-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane CAS No. 2418731-80-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-2,8-dioxa-5-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6-2-8-7(5-10-6)3-9-4-7/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYYCBJUXXULQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2(COC2)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is fundamental for mapping the carbon-hydrogen framework of a molecule.

1D NMR Techniques (¹H NMR, ¹³C NMR)

¹H NMR (Proton NMR) would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the methyl group protons, the protons on the piperidine-like ring, and the protons on the oxetane (B1205548) ring. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton relationships.

¹³C NMR (Carbon-13 NMR) would indicate the number of unique carbon atoms in the molecule, including the spiro carbon, the carbons of the two heterocyclic rings, and the methyl carbon. The chemical shift of each carbon signal would help to identify its type (e.g., C-O, C-N, CH₃).

2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

COSY (Correlation Spectroscopy) would establish which protons are coupled to each other, helping to trace the proton connectivity within the individual rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity across the spiro center and between different functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity of protons, which is essential for determining the stereochemistry and preferred conformation of the spirocyclic system.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact molecular weight of 7-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane (C₇H₁₃NO₂), which has a monoisotopic mass of 143.09463 Da. This precise mass measurement would confirm the elemental composition of the molecule. Analysis of the fragmentation pattern would provide further structural clues, as the molecule would break apart in a predictable manner upon ionization, likely showing losses of fragments related to the oxetane and methyl-piperidine rings.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum would identify the key functional groups present. Characteristic absorption bands would be expected for:

C-H stretching from the alkyl and methyl groups.

C-O stretching from the ether linkages in the dioxa portion of the molecule.

C-N stretching from the azaspiro structure.

N-H stretching if the amine is secondary and not derivatized.

X-ray Crystallography for Definitive Solid-State Structural Determination

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure. This technique would precisely measure bond lengths, bond angles, and the conformation of the molecule in the solid state, offering an unambiguous confirmation of its atomic arrangement and stereochemistry.

Chromatographic Methods for Purity and Isomeric Analysis (e.g., Chiral HPLC)

The structural complexity of this compound necessitates sophisticated analytical methods to ensure its purity and to separate its enantiomers. The presence of a stereocenter in the molecule means that it can exist as a pair of enantiomers, which may exhibit different physiological activities. Therefore, the ability to separate and quantify these isomers is of significant importance.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the benchmark technique for the enantioselective separation of chiral compounds. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, consequently, their separation. For a compound like this compound, which contains a secondary amine within its azaspirocyclic structure, polysaccharide-based CSPs are often a suitable choice.

These CSPs, typically derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, offer a broad range of applications for the separation of various chiral compounds, including amines. The separation mechanism on these phases is complex and involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, which collectively contribute to the differential binding of enantiomers.

The development of a successful chiral HPLC method would involve the systematic screening of various polysaccharide-based columns (e.g., those with tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate) derivatives of cellulose or amylose) under different mobile phase conditions. Both normal-phase (using eluents like hexane/isopropanol) and reversed-phase (using aqueous-organic mobile phases) chromatography can be explored to achieve optimal separation. The addition of acidic or basic modifiers to the mobile phase is a common strategy to improve peak shape and resolution, especially for amine-containing compounds.

Table 1: Hypothetical Chiral HPLC Method Parameters for Enantiomeric Separation

Parameter Condition 1 (Normal Phase) Condition 2 (Reversed Phase)
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) Amylose tris(3,5-dimethylphenylcarbamate)
Column Dimensions 4.6 x 250 mm, 5 µm 4.6 x 150 mm, 3 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) Acetonitrile (B52724) / 10 mM Ammonium (B1175870) Bicarbonate (60:40, v/v)
Flow Rate 1.0 mL/min 0.8 mL/min
Temperature 25 °C 30 °C
Detection UV at 210 nm UV at 210 nm

| Expected Outcome | Baseline separation of enantiomers with resolution > 1.5 | Good separation with symmetrical peak shapes |

Purity Analysis by HPLC and Gas Chromatography (GC):

Beyond isomeric separation, verifying the chemical purity of this compound is crucial. Reversed-phase HPLC (RP-HPLC) is a powerful and versatile technique for this purpose. A typical RP-HPLC method would employ a C18 stationary phase and a gradient elution using a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727). This allows for the separation of the main compound from potential impurities arising from the synthesis or degradation.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another valuable technique for purity assessment, particularly for volatile and thermally stable compounds. Given the molecular weight of this compound, it is likely amenable to GC analysis. A GC-MS method would not only provide information on the purity but also help in the identification of any unknown impurities based on their mass spectra.

The table below summarizes potential chromatographic conditions for purity analysis.

Table 2: General Chromatographic Conditions for Purity Analysis

Method Stationary Phase Mobile Phase / Carrier Gas Detection
RP-HPLC C18 (e.g., 4.6 x 150 mm, 5 µm) Gradient of Water (with 0.1% Formic Acid) and Acetonitrile UV-Vis or Mass Spectrometry (MS)

| GC-MS | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | Helium | Mass Spectrometry (MS) |

Computational and Theoretical Investigations of Spiro 3.5 Nonane Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 7-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane. researchgate.net These methods, rooted in quantum mechanics, can elucidate electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's behavior. cuny.edumdpi.com

For a heterocyclic spiro compound such as this compound, quantum chemical calculations can identify the most electron-rich and electron-poor regions, predicting sites susceptible to nucleophilic or electrophilic attack. The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy and localization of these orbitals are key indicators of a molecule's reactivity in various chemical reactions. mdpi.com

Table 1: Illustrative Calculated Electronic Properties for a Spiro[3.5]nonane System

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap7.7 eVRelates to chemical reactivity and stability
Dipole Moment2.1 DMeasures the polarity of the molecule

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating reaction mechanisms. bohrium.commdpi.comresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying complex organic reactions. bohrium.com

Exploration of Reaction Pathways and Energy Landscapes

For this compound, DFT could be employed to explore the pathways of its potential reactions, such as cycloadditions or ring-opening reactions. By mapping the potential energy surface, researchers can identify stable intermediates and transition states, providing a detailed picture of the reaction mechanism. mdpi.com This exploration helps in understanding the feasibility of different reaction routes and predicting the major products.

Analysis of Transition States and Activation Barriers

A crucial aspect of reaction mechanism elucidation is the identification and characterization of transition states. DFT calculations can determine the geometry and energy of these transient structures. bohrium.com The energy difference between the reactants and the transition state, known as the activation barrier, is a critical parameter that determines the reaction rate. researchgate.net By calculating activation barriers for different potential pathways, the most favorable reaction mechanism can be identified. bohrium.comresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is intimately linked to its properties and biological activity. Spirocyclic systems like this compound can exist in various conformations, and understanding their relative energies and the barriers to interconversion is essential. rsc.orgrsc.org

Conformational analysis can be performed using a variety of computational methods, from molecular mechanics to high-level quantum chemical calculations. researchgate.net Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of a molecule over time. mdpi.com By simulating the motion of atoms and molecules, MD can reveal the preferred conformations and the dynamic behavior of the spirocyclic system in different environments, such as in solution. mdpi.com

Ligand Design and Scaffold Optimization through Structure-Based Computational Approaches

The rigid and three-dimensional nature of spirocyclic scaffolds makes them highly attractive for the design of new drugs. tandfonline.comtandfonline.comacs.org Structure-based drug design leverages the known three-dimensional structure of a biological target, such as a protein, to design molecules that can bind to it with high affinity and selectivity.

Computational techniques like molecular docking and pharmacophore modeling are central to this approach. For a molecule like this compound, these methods could be used to predict its binding mode to a specific target and to guide the design of derivatives with improved binding properties. The spirocyclic core can serve as a rigid scaffold to which various functional groups can be attached to optimize interactions with the target protein.

Predictive Modeling for Synthetic Accessibility and Novel Transformations

Before embarking on the synthesis of a new compound, it is valuable to assess its synthetic accessibility. Computational tools can assist in this process by analyzing potential synthetic routes and predicting the feasibility of key reactions. For novel transformations involving the this compound scaffold, predictive modeling can help in designing efficient and high-yielding synthetic strategies. This can involve the use of quantum chemical calculations to understand the reactivity of the molecule and to predict the outcome of potential reactions.

Research Applications and Utility in Contemporary Chemical Sciences

The Role of 7-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane as a Versatile Chemical Building Block

As a functionalized spirocycle, this compound serves as a valuable starting material or intermediate in the synthesis of more complex molecules. Chemical suppliers list this compound, indicating its availability for research and development purposes.

While specific documented syntheses originating from this compound are not extensively reported in publicly available literature, the synthesis of related spirocyclic systems provides a basis for its potential applications. For instance, synthetic methodologies have been developed for various N-protected methyl-substituted spirocyclic piperidine-azetidine (2,7-diazaspiro[3.5]nonane) ring systems. These methods often involve multi-step sequences that could potentially be adapted for the elaboration of the this compound core into more intricate spirocyclic structures.

The inherent reactivity of the secondary amine and the potential for modification of the dioxa-spirocyclic framework allow for the theoretical integration of this compound into a variety of heterocyclic and polycyclic systems. The development of synthetic routes to related compounds, such as 2,5-dioxa-8-azaspiro[3.5]nonane, suggests that this scaffold can be constructed and subsequently functionalized.

Design and Development of Novel Chemical Scaffolds

The quest for novel chemical scaffolds with desirable pharmacological properties is a central theme in medicinal chemistry. Spirocyclic structures are increasingly utilized due to their ability to provide three-dimensional diversity and conformational rigidity.

Bioisosteric replacement is a strategy used in drug design to modify a lead compound's physicochemical properties while maintaining or improving its biological activity. A related compound, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, has been investigated as a bioisostere of pipecolic acid. This suggests that the broader class of oxa-azaspiro[3.5]nonanes, including the 7-methyl derivative, has potential utility in bioisosteric design, possibly serving as mimics for cyclic amino acids or other pharmacophoric elements.

The spirocyclic core of this compound imparts a high degree of conformational rigidity. bldpharm.comnih.gov This rigidity is a desirable feature in scaffold design as it allows for the precise spatial orientation of appended functional groups. bldpharm.comnih.gov Such well-defined three-dimensional arrangements are crucial for optimizing interactions with biological targets like enzymes and receptors. bldpharm.com The introduction of spirocyclic scaffolds can replace more flexible components in a molecule, thereby locking in a bioactive conformation and potentially enhancing potency and selectivity. bldpharm.com

Applications in Materials Science and Specialty Chemical Development

Currently, there is a lack of specific, publicly available research detailing the application of this compound in the fields of materials science and specialty chemical development.

Exploration in Polymer Chemistry and Advanced Materials

Currently, the application of this compound in the fields of polymer chemistry and the development of advanced materials is not extensively documented in publicly available research. The bifunctional nature of the molecule, containing both secondary amine and ether functionalities, suggests potential as a monomer or cross-linking agent in the synthesis of novel polymers. However, this remains a largely unexplored area of investigation.

Role in the Synthesis of Catalytic Species

Similar to its use in materials science, the role of this compound in the synthesis of catalytic species is not well-established. The nitrogen and oxygen atoms within the structure could potentially act as coordination sites for metal centers, suggesting a possible, though currently hypothetical, role in the development of novel catalysts.

Strategic Use in Pharmaceutical and Agrochemical Scaffold Research

The true potential of the this compound scaffold is most evident in the context of pharmaceutical and agrochemical research, where the broader class of azaspirocycles has proven to be of immense value. Spirocyclic systems are increasingly sought after in drug design because their rigid, three-dimensional structures can improve binding affinity, selectivity, and metabolic stability when compared to more flexible, linear molecules. bldpharm.com

Construction of Chemically Diverse Compound Libraries

The azaspiro[3.5]nonane framework serves as an excellent starting point for the construction of diverse compound libraries for drug discovery. rsc.org The secondary amine present in the this compound structure provides a convenient handle for chemical modification, allowing for the attachment of a wide variety of substituents through reactions like amidation or reductive amination. This enables the systematic generation of numerous analogs, each with slightly different properties, which can then be screened for biological activity against various targets. The incorporation of such spirocyclic scaffolds is a recognized strategy for increasing the structural complexity and novelty of compound collections. bldpharm.com

Intermediates for Advanced Molecules with Defined Chemical Properties

Structurally related azaspiro[3.5]nonanes are utilized as key intermediates in the synthesis of complex molecules with tailored properties. google.comgoogle.com A significant advantage of introducing a spirocyclic core is the ability to modulate the physicochemical characteristics of a molecule, such as its solubility, lipophilicity (logP), and metabolic profile. bldpharm.com For instance, research on melanin-concentrating hormone receptor 1 (MCHr1) antagonists showed that replacing a simple morpholine (B109124) ring with diverse azaspirocycles led to lower lipophilicity and improved metabolic stability, key attributes for a successful drug candidate. bldpharm.com This principle suggests that this compound could serve as a valuable intermediate for fine-tuning the properties of lead compounds in drug development programs.

Scaffold for the Design of Specific Molecular Target Modulators

The rigid conformation of the azaspiro[3.5]nonane scaffold allows it to present appended functional groups in well-defined spatial orientations, which is crucial for precise interaction with biological targets. A compelling example is the development of a novel class of 7-azaspiro[3.5]nonane derivatives as potent agonists for the G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. nih.gov In this study, the spirocyclic core was systematically decorated with different chemical groups to optimize potency and pharmacokinetic properties, leading to the identification of a promising clinical candidate. nih.gov Similarly, azaspiro[3.5]nonane-derived inhibitors have been designed to target the 3C-like protease of the SARS-CoV-2 virus, demonstrating the scaffold's utility in creating potent and selective enzyme inhibitors. nih.gov

Table 1: Application of Azaspiro[3.5]nonane Scaffolds in Molecular Target Modulation

Target Scaffold Class Application Key Finding
GPR119 7-Azaspiro[3.5]nonane Antidiabetic Agents Optimization of substituents on the scaffold led to a potent agonist with favorable glucose-lowering effects. nih.gov
SARS-CoV-2 3CLpro 6-Azaspiro[3.5]nonane Antiviral Inhibitors The spirocycle provides a rigid core for inhibitors that engage with the enzyme's active site. nih.gov

Contributions to Natural Product Total Synthesis and Analog Generation

While not a natural product itself, the spiro[3.5]nonane core is a key structural feature found in a class of complex natural products known as the spiro[3.5]nonenyl meroterpenoid lactones. These compounds, including Cryptolaevilactones G–L, were isolated from the leaves and twigs of Cryptocarya laevigata. nih.govnih.govacs.org These molecules are monoterpene-polyketide hybrids that feature the unique spiro[3.5]nonenyl moiety. nih.govnih.govacs.org

The presence of this spirocyclic framework in biologically active natural products underscores its significance. The total synthesis of such complex molecules is a formidable challenge in organic chemistry. Synthetic routes aimed at constructing these natural products or their simplified, more accessible analogs could potentially involve intermediates structurally related to this compound. Crafting such analogs allows chemists to probe the structure-activity relationships of the natural products and potentially develop derivatives with improved therapeutic properties.

Table 2: Examples of Spiro[3.5]nonenyl Meroterpenoid Lactones

Compound Name Source Organism Structural Feature
Cryptolaevilactone G Cryptocarya laevigata Contains a unique spiro[3.5]nonenyl moiety. nih.govnih.govacs.org
Cryptolaevilactone H Cryptocarya laevigata Contains a unique spiro[3.5]nonenyl moiety. nih.govnih.govacs.org
Cryptolaevilactone I Cryptocarya laevigata Contains a unique spiro[3.5]nonenyl moiety. nih.govnih.govacs.org
Cryptolaevilactone J Cryptocarya laevigata Contains a unique spiro[3.5]nonenyl moiety. nih.govnih.govacs.org
Cryptolaevilactone K Cryptocarya laevigata Contains a unique spiro[3.5]nonenyl moiety. nih.govnih.govacs.org
Cryptolaevilactone L Cryptocarya laevigata Contains a unique spiro[3.5]nonenyl moiety. nih.govnih.govacs.org

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The chemical industry is increasingly focused on developing sustainable and environmentally friendly synthetic methods. rsc.org Future research on 7-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane and its analogs will likely prioritize the adoption of green chemistry principles. This includes the use of renewable starting materials, atom-economical reactions, and the reduction of hazardous waste.

Key areas of development include:

Catalytic Methods: Shifting from stoichiometric reagents to catalytic systems can significantly reduce waste and improve efficiency. The development of novel catalysts for the key ring-forming reactions in the synthesis of dioxa-azaspiro[3.5]nonanes will be a critical area of investigation.

Alternative Solvents: Exploring the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, can minimize the environmental impact of the synthesis process. For instance, microwave-assisted synthesis in environmentally friendly solvents like choline (B1196258) chloride and lactic acid has been shown to be effective for other spiro heterocycles. nih.gov

Energy Efficiency: The adoption of energy-efficient techniques, such as microwave-assisted synthesis or mechanochemistry, can reduce the carbon footprint of the synthetic process.

Sustainability ApproachPotential Benefit for Spirocycle Synthesis
CatalysisHigher yields, reduced waste, lower energy consumption
Green SolventsReduced environmental impact, improved safety
Energy-Efficient MethodsFaster reaction times, lower energy costs

Discovery of Unprecedented Reactivity and Novel Chemical Transformations

The strained oxetane (B1205548) ring within the 2,8-dioxa-5-azaspiro[3.5]nonane scaffold suggests the potential for unique reactivity and novel chemical transformations. researchgate.net Future research will likely focus on exploiting this inherent ring strain to develop new synthetic methodologies.

Emerging areas of interest include:

Ring-Opening Reactions: Selective opening of the oxetane or piperidine (B6355638) ring could provide access to a diverse range of functionalized acyclic and heterocyclic structures that are not easily accessible through other means.

Rearrangement Reactions: The unique topology of the spirocyclic system may facilitate novel molecular rearrangements, leading to the discovery of new skeletal frameworks.

Domino and Cascade Reactions: Designing multi-step reactions that proceed in a single pot can significantly improve synthetic efficiency. For example, domino radical bicyclization has been used to synthesize other azaspiro[4.4]nonane derivatives. nih.govacs.org

Advancements in Stereochemical Control for Asymmetric Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. numberanalytics.com Therefore, the development of methods for the stereocontrolled synthesis of this compound and its derivatives is of paramount importance, particularly for applications in drug discovery.

Future research will likely focus on:

Chiral Catalysis: The use of chiral catalysts, including transition metal complexes and organocatalysts, to induce enantioselectivity in the key bond-forming steps of the synthesis. Enantioselective copper-catalyzed carboetherification has been successfully applied to the synthesis of other spirocyclic ethers with high enantiomeric excess. nih.gov

Chiral Auxiliaries: Employing chiral auxiliaries to guide the stereochemical outcome of reactions, followed by their removal to afford the desired enantiomerically pure product.

Enzymatic Resolutions: Utilizing enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer.

Asymmetric StrategyKey Advantage
Chiral CatalysisHigh efficiency and atom economy
Chiral AuxiliariesPredictable stereochemical outcomes
Enzymatic ResolutionHigh enantioselectivity under mild conditions

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

Flow chemistry and high-throughput synthesis are transformative technologies that can accelerate the discovery and optimization of new chemical entities. spirochem.comnih.gov The integration of these methodologies into the synthesis of spirocyclic systems like this compound offers significant advantages.

Future directions in this area include:

Automated Synthesis Platforms: Developing automated systems that can rapidly synthesize and purify libraries of spirocyclic compounds for biological screening. chemrxiv.orgchemrxiv.org

Flow-Based Reaction Optimization: Utilizing continuous flow reactors to rapidly screen reaction conditions and identify optimal parameters for the synthesis of the target spirocycle. syrris.comresearchgate.net This approach can lead to higher yields, improved safety, and easier scalability. syrris.commdpi.com

Miniaturization and Parallel Synthesis: Employing microreactors and parallel synthesis techniques to generate a large number of diverse spirocyclic analogs with minimal consumption of starting materials.

Computational-Guided Discovery and Rational Design of Advanced Spirocyclic Systems

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.gov These approaches can be used to guide the design of novel spirocyclic systems with desired properties.

Emerging opportunities in this field include:

In Silico Screening: Using computational methods to screen virtual libraries of spirocyclic compounds for their potential biological activity or material properties, thereby prioritizing synthetic efforts.

Structure-Based Design: Employing the three-dimensional structures of biological targets to design spirocyclic ligands with high affinity and selectivity. nih.gov

Quantum Chemical Calculations: Utilizing quantum mechanics to predict the reactivity, stability, and electronic properties of novel spirocyclic systems, aiding in the design of new synthetic routes and functional molecules. The use of computational tools like Rosetta is emerging for designing peptide macrocycles. researchgate.net

The continued exploration of these future research directions will undoubtedly unlock the full potential of this compound and related spirocyclic systems, paving the way for the development of new medicines and advanced materials.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify spirocyclic connectivity and methyl group positioning .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., C₇H₁₃NO₂, theoretical 143.18 g/mol) .
  • X-ray Crystallography : For definitive stereochemical assignment .

How can reaction conditions be optimized for high-yield synthesis?

Advanced
Key variables to optimize:

  • Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) improve nucleophilicity in substitution reactions .
  • Catalyst Loading : Adjust Pd/C concentration (1–5 wt%) in hydrogenation steps to balance reaction rate and byproduct formation .
  • Temperature Gradients : Slow warming (0°C → RT) minimizes exothermic side reactions .
    Statistical tools like Design of Experiments (DoE) can systematically evaluate these parameters .

What common reactions does this compound undergo?

Q. Basic

  • Reduction : LiAlH₄ or NaBH₄ reduces carbonyl groups to alcohols .
  • Oxidation : KMnO₄ or CrO₃ oxidizes secondary alcohols to ketones .
  • Nucleophilic Substitution : Reacts with amines or thiols under basic conditions .

How can contradictions in reported biological activity data be resolved?

Q. Advanced

  • Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) to isolate variables .
  • Structural Analog Comparison : Compare activity profiles of derivatives (e.g., 9-methyl vs. non-methyl analogs) to identify critical functional groups .
  • Meta-Analysis : Pool data from multiple studies to identify trends obscured by experimental noise .

How does the methyl group in this compound influence its properties?

Basic
The methyl group:

  • Enhances Lipophilicity : Increases logP, improving membrane permeability .
  • Steric Effects : Hinders nucleophilic attacks at adjacent positions, altering reaction pathways .
  • Thermal Stability : Reduces ring strain compared to non-methylated analogs .

What strategies enhance binding affinity of analogs targeting sigma receptors?

Q. Advanced

  • Substituent Introduction : Add electron-withdrawing groups (e.g., -NO₂) to increase dipole interactions .
  • Spiro Ring Expansion : Modify ring size (e.g., 3.5 → 4.5) to better fit receptor pockets .
  • Chiral Centers : Introduce stereochemistry to match enantioselective binding sites .

How stable is this compound under varying conditions?

Q. Basic

  • pH Stability : Degrades rapidly in strong acids (pH < 2) or bases (pH > 12) due to ring-opening .
  • Thermal Stability : Stable up to 150°C; decomposition observed at higher temperatures via TGA .
  • Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation .

What is the compound's role in drug design?

Q. Advanced

  • Pharmacophore Core : Serves as a rigid scaffold for neurology-targeted ligands (e.g., FAAH inhibitors) .
  • Enzyme Inhibition : Modulates enzyme activity via hydrogen bonding with catalytic residues (e.g., monoamine oxidases) .
  • SAR Studies : Systematic substitution at the 7-methyl or 5-aza positions optimizes potency and selectivity .

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